molecular formula C13H14Cl2N2O2S B10977520 4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B10977520
M. Wt: 333.2 g/mol
InChI Key: OEODSAXQBZRZOE-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the core pyrazole structure. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride derivative.

    Chlorination: The final step includes the chlorination of the aromatic ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14Cl2N2O2S

Molecular Weight

333.2 g/mol

IUPAC Name

4-chloro-1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C13H14Cl2N2O2S/c1-7-6-12(8(2)5-11(7)14)20(18,19)17-10(4)13(15)9(3)16-17/h5-6H,1-4H3

InChI Key

OEODSAXQBZRZOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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